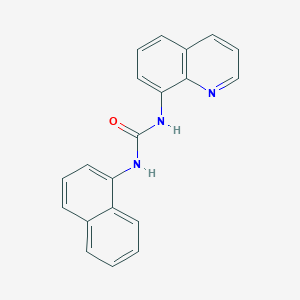
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EFBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EFBO is a heterocyclic compound that contains an oxazole ring, which is known for its biological activity.
Mecanismo De Acción
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and microorganisms. 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which could be a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell proliferation in cancer cells. 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit antioxidant activity, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is its relatively simple synthesis method, which makes it easily accessible for researchers. 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one also exhibits a range of biological activities, making it a versatile compound for various research applications. However, 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one's potential toxicity and limited solubility in water could be a limitation for certain experiments.
Direcciones Futuras
There are several future directions for 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one research, including its potential use as a fluorescent probe for the detection of metal ions, as well as its potential use in the development of new antibiotics and anticancer agents. Further research is needed to fully understand 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one's mechanism of action and to optimize its biological activity for various applications.
Métodos De Síntesis
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized through a simple and efficient method that involves the reaction of 3-fluoroacetophenone with ethyl cyanoacetate in the presence of piperidine. The resulting product is then treated with 3-ethoxybenzaldehyde to obtain 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. This synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has shown promising results in various scientific research applications, including its potential use as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 4-(3-ethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(4Z)-4-[(3-ethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-22-15-8-3-5-12(9-15)10-16-18(21)23-17(20-16)13-6-4-7-14(19)11-13/h3-11H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJQXDRDGUTFPS-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)

![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)




